molecular formula C20H23N3O4 B587764 Epanolol-d5 CAS No. 1794938-87-6

Epanolol-d5

Cat. No. B587764
CAS RN: 1794938-87-6
M. Wt: 374.452
InChI Key: YARKMNAWFIMDKV-RGATXGMCSA-N
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Description

Molecular Structure Analysis

The molecular formula of Epanolol-d5 is C20H18D5N3O4 . The InChI string representation of its structure is InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19 (16)27-14-18 (25)13-22-9-10-23-20 (26)11-15-5-7-17 (24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2, (H,23,26)/i13D2,14D2,18D .


Physical And Chemical Properties Analysis

The molecular weight of Epanolol-d5 is 374.45 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 689.7±55.0°C at 760 mmHg .

Scientific Research Applications

Pharmacodynamic Aspects and Antianginal Effects

Epanolol, a β-adrenoceptor partial agonist, exhibits selective agonist activity significantly lower than full agonists like isoprenaline. Its pharmacodynamic properties in humans mirror those observed in animal models, showing minimal reductions in resting heart rate, blood pressure, and various cardiac hemodynamic parameters. Epanolol's unique pharmacological profile suggests its potential as an effective antianginal agent, particularly when administered at a dose of 200mg once daily. This dosage is believed to retain selectivity for the β1-adrenoceptor, indicating a promising avenue for therapeutic application in cardiovascular conditions without the common side effects associated with traditional antianginal therapy (J. Harry, 2012).

Bioaccumulation and Environmental Impact

While not directly related to Epanolol-d5, the study of bioaccumulation, as seen in the research on decamethylpentacyclosiloxane (D5), showcases the importance of understanding the environmental impact and bioaccumulation potential of pharmaceutical compounds. Such studies underline the necessity for comprehensive assessments of new drugs to ensure their safe and sustainable use, potentially influencing research and regulatory approaches to the development and approval of medications, including those related to Epanolol-d5 (F. Gobas et al., 2015).

Omega-3 Fatty Acids and Neurodegeneration

Research on omega-3 fatty acids, such as EPA and DHA, provides insights into the neuroprotective properties and potential therapeutic benefits for a variety of neurodegenerative and neurological disorders. This line of investigation highlights the broader scientific interest in exploring the effects of different compounds, including Epanolol-d5, on brain health and neurological function. Understanding the unique and shared effects of various compounds on the brain can enhance our knowledge of their therapeutic potential in treating conditions like mood disorders, Alzheimer’s disease, and other cognitive impairments (S. Dyall, 2015).

Insights on Cardiovascular Health from Omega-3 Fatty Acids

The exploration of omega-3 fatty acids in cardiovascular health, examining their effects on biologic pathways, physiologic risk factors, and clinical endpoints, offers valuable perspectives for the research on Epanolol-d5. Such studies contribute to a deeper understanding of how specific compounds can influence cardiovascular outcomes, potentially guiding the therapeutic use of Epanolol-d5 in cardiovascular conditions. The distinction between the effects of EPA, DPA, and DHA suggests that a nuanced approach to the application of Epanolol-d5 might be necessary to optimize its benefits in cardiovascular therapy (D. Mozaffarian & Jason H. Y. Wu, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Epanolol-d5 can be achieved through the modification of the synthesis pathway of Epanolol. The key step involves the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. This can be accomplished using deuterated reagents and solvents in the synthesis reactions.", "Starting Materials": [ "3-(2-Propoxyphenoxy)-1,2-propanediol", "Sodium borohydride (NaBH4)", "Deuterated solvents (e.g. deuterated methanol, deuterated water)" ], "Reaction": [ "Reduction of 3-(2-Propoxyphenoxy)-1,2-propanediol with NaBH4 in deuterated solvent to form Epanolol-d5", "Purification of Epanolol-d5 using chromatography techniques" ] }

CAS RN

1794938-87-6

Molecular Formula

C20H23N3O4

Molecular Weight

374.452

IUPAC Name

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D

InChI Key

YARKMNAWFIMDKV-RGATXGMCSA-N

SMILES

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O

synonyms

N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide;  ICI 141292-d5;  Visacor-d5; 

Origin of Product

United States

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